Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol
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Overview
Description
Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol is a compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol involves several steps. One common method includes the use of methanesulfonic acid under reflux in methanol to achieve the desired tricyclic structure . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as methanesulfonic acid and trifluoromethanesulfonic acid .
Common Reagents and Conditions
Oxidation: Often involves the use of strong oxidizing agents like potassium permanganate.
Reduction: Typically employs reducing agents such as sodium borohydride.
Substitution: Commonly uses halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol has a wide range of applications in scientific research. It is used in the synthesis of various alkaloids and other biologically active compounds . In addition, it serves as a valuable substrate in organic transformations, particularly in the field of green chemistry .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is known to participate in the biosynthesis of alkaloids, where it acts as an intermediate. The exact molecular targets and pathways are still under investigation, but it is believed to involve the cleavage of bonds in the cyclopentane ring .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
2-Oxabicyclo[2.2.2]octan-3-one: Used in ring-opening polymerization to produce polyesters with unique thermal properties.
(3-Hydroxy-1-aza-bicyclo[2.2.2]oct-3-yl)-acetic acid methyl ester: A compound used in proteomics research.
Uniqueness
What sets acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol apart is its unique structure, which combines a cyclopentane ring with a six-membered oxygen heterocycle. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
61779-34-8 |
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Molecular Formula |
C13H22O7 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol |
InChI |
InChI=1S/C9H14O3.2C2H4O2/c10-5-9(6-11)7-1-3-8(12-9)4-2-7;2*1-2(3)4/h1,3,7-8,10-11H,2,4-6H2;2*1H3,(H,3,4) |
InChI Key |
ACCKJSKETLEVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC2C=CC1C(O2)(CO)CO |
Origin of Product |
United States |
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